N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
Description
N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a spirocyclic compound featuring a fused indole-thiadiazole core. The molecule includes a 2-ethoxyphenylmethyl substituent at position 1, an acetyl group at position 3', and an acetamide moiety at position 5'.
The compound’s synthesis likely involves multi-step reactions, such as condensation of indole precursors with thiosemicarbazides or acetamide derivatives, followed by cyclization to form the spiro system.
Properties
IUPAC Name |
N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-30-19-12-8-5-9-16(19)13-25-18-11-7-6-10-17(18)22(20(25)29)26(15(3)28)24-21(31-22)23-14(2)27/h5-12H,4,13H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPHFXFPBSWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
The compound N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, including its biological activities and potential therapeutic uses.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For example, spiro[indole-thiadiazole] derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth .
Antimicrobial Activity
Studies have demonstrated that derivatives of indole-thiadiazole compounds possess antimicrobial properties against a range of bacterial strains. These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions, leading to bacterial cell death. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Effects
The anticonvulsant potential of similar compounds has been explored, revealing their efficacy in reducing seizure frequency in animal models. The mechanism typically involves the inhibition of voltage-gated sodium channels, which are crucial for the propagation of electrical signals in neurons .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related spiro compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The compound's mechanism involved the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial activity of similar indole-thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) that were significantly lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiadiazole ring may contribute to the compound’s ability to interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares its spiro[indole-3,2'-[1,3,4]thiadiazole] core with several analogs but differs in substituents, which critically influence molecular weight, lipophilicity, and bioactivity. Key comparisons include:
Key Observations :
- Stereoelectronic Properties : The ethoxy group introduces electron-donating effects, which may alter binding interactions in biological targets compared to electron-withdrawing groups (e.g., acetyl or methyl).
Analytical and Computational Comparisons
NMR Spectroscopy: Substituents like acetyl and ethoxyphenyl produce distinct ¹H-NMR shifts. For instance, the ethoxy group’s methyl protons resonate at δ 1.42 ppm (triplet), while aromatic protons in the 2-ethoxyphenyl group appear at δ 6.8–7.4 ppm, differing from methylphenoxy or piperidinyl analogs .
X-ray Crystallography : emphasizes the role of X-ray analysis in confirming spirocyclic geometries and hydrogen-bonding patterns, which are critical for stability and target binding .
Molecular Networking : LC/MS-based clustering () could rapidly classify the target compound within a bioactivity-relevant chemical space by comparing fragmentation patterns (e.g., m/z 493.56 parent ion) .
Biological Activity
N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro[indole-thiadiazole] framework, which is known for its diverse biological activities. The presence of the ethoxyphenyl and acetyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 5.64 |
| Thiadiazole Derivative B | S. aureus | 11.29 |
| Thiadiazole Derivative C | Bacillus subtilis | 4.69 |
Antifungal Activity
The antifungal properties of related compounds have also been documented. For example, derivatives similar to this compound demonstrated effectiveness against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis by interacting with nucleic acid precursors.
- Alteration of Membrane Permeability : The lipophilic nature of the compound could lead to increased membrane permeability in microbial cells.
Case Studies
A notable study investigated the antibacterial efficacy of a series of thiadiazole derivatives in vitro. The results showed that compounds with higher lipophilicity exhibited better antibacterial activity due to enhanced membrane penetration . Another research highlighted the antifungal activity of similar structures against clinical isolates of Candida, demonstrating significant inhibition zones compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
